
Terameprocol
概要
説明
テラメプロコルは、テトラ-O-メチルノルジヒドログアイアレチク酸としても知られており、ノルジヒドログアイアレチク酸の合成誘導体です。これは、特に腫瘍学におけるその潜在的な治療的用途のために、大きな関心を集めている小分子です。 テラメプロコルは、細胞分裂、アポトーシス、薬剤耐性などのさまざまな細胞プロセスに影響を与えるグローバル転写阻害剤として機能します .
準備方法
合成経路と反応条件
テラメプロコルは、ノルジヒドログアイアレチク酸のメチル化によって合成されます。このプロセスには、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルまたは硫酸ジメチルなどのメチル化剤を使用することが含まれます。 この反応は通常、アセトンまたはジメチルホルムアミドなどの有機溶媒中で、高温で起こります .
工業生産方法
テラメプロコルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終生成物の品質と収率を確保するために、高純度の試薬と溶媒を使用することが含まれます。 反応条件は、メチル化プロセスの効率を最大限に高めるように最適化され、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
Effects on Prostaglandin Production
Terameprocol's mechanism involves inhibiting prostaglandin production by acting on elements of the prostaglandin biosynthetic pathway .
Modulation of Cytokine and Chemokine Production
This compound influences the production of several key inflammatory cytokines and chemokines . The extent of suppression varies among different cytokines:
-
Significant Suppression Cytokines such as RANTES (29%), G-CSF (36%), TNF-α (43%), and MCP-1 (58%) show substantial suppression .
-
Slight Suppression IL-6 (11%) and MIP-1α (8%) experience only slight suppression .
-
Complete Blockage The production of GM-CSF is completely blocked by this compound .
-
Increased Secretion Secretion of M-CSF is slightly increased (7%), while IL-12p40p70 secretion is substantially increased (141%) .
-
Inhibition of TIMP-1 and sTNF R2 this compound also inhibits the production of TIMP-1 (36%) and soluble TNF receptor 2 (sTNF R2) (30%) .
Impact on Cancer Cells
This compound has demonstrated the ability to down-regulate survivin and enhance radiosensitivity in non-small cell lung carcinoma cell lines .
-
Down-regulation of Survivin this compound decreases survivin transcription and protein expression in HCC2429 and H460 lung cancer cells . Survivin transcription is significantly down-regulated after 24 and 48 hours of treatment with 10µM this compound .
-
Enhancement of Radiosensitivity this compound enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy . In vitro clonogenic assays show a significant decrease in cell survival in HCC2429 and H460 cells, with dose enhancement ratios (DERs) of 1.26 (p = 0.019) and 1.18 (p = 0.001), respectively .
-
VEGF Reduction this compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) . Six out of sixteen patients showed a greater than 10-fold reduction (range 10.0 - 66.7) in serum VEGF levels after one cycle of this compound .
Effects on Sp1-mediated Transcription
This compound down-regulates the Sp1-mediated transcription of survivin and Cdk1, which is important for cell cycle progression . The anticancer activity of this compound stems from its ability to inhibit Sp1-mediated Cdk1 (Cdc2) expression, another protein frequently upregulated in human cancer that is involved in the phosphorylation of several proteins involved in the G2/M transition .
科学的研究の応用
Chemistry: Terameprocol is used as a model compound to study the effects of methylation on the biological activity of lignans.
Biology: It is used to investigate the role of transcription inhibitors in cellular processes such as apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of high-grade gliomas and non-small cell lung carcinoma.
作用機序
テラメプロコルは、細胞生存と増殖に関与する特定の遺伝子の転写を阻害することによって、その効果を発揮します。 これは、細胞周期の進行とアポトーシスに不可欠な、survivinとサイクリン依存性キナーゼ1のSp1媒介転写をダウンレギュレートします . これらの経路を阻害することによって、テラメプロコルはアポトーシスを誘導し、癌細胞の放射線療法に対する感受性を高めます .
類似化合物との比較
類似化合物
ノルジヒドログアイアレチク酸: テラメプロコルの母体化合物であり、その抗酸化作用と抗炎症作用で知られています。
テトラ-O-メチルノルジヒドログアイアレチク酸: 同様の生物活性を有する別のメチル化誘導体.
独自性
テラメプロコルは、強力な転写阻害活性とその癌細胞の放射線療法に対する感受性を高める能力によって、独自性を持ちます。 その母体化合物であるノルジヒドログアイアレチク酸とは異なり、テラメプロコルは、有意な抗癌作用を持つことが示されており、さらなる臨床開発のための有望な候補となっています .
生物活性
Terameprocol, also known as Tetra-O-Methyl Nordihydroguaiaretic Acid (M4N), is a global transcription inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound exhibits biological activity through various mechanisms, primarily involving the modulation of gene expression related to apoptosis, drug resistance, and radiosensitivity. The following sections detail the biological activity of this compound, including key findings from clinical studies and preclinical research.
This compound functions primarily by inhibiting the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By downregulating survivin and other cell cycle regulators such as Cdk1, this compound promotes apoptosis in tumor cells while sparing normal tissues. This selective action is crucial for its potential use in cancer therapy.
- Survivin Inhibition : this compound reduces survivin transcription and expression, which is associated with enhanced apoptosis in cancer cells. Studies have shown that this downregulation occurs in a time- and dose-dependent manner in various cancer cell lines, including lung cancer cells (HCC2429 and H460) .
- Radiosensitization : this compound has been demonstrated to enhance the sensitivity of non-small cell lung carcinoma (NSCLC) cells to radiation therapy. Clonogenic assays revealed that treatment with this compound significantly decreases cell survival when combined with radiation .
Phase I Trials
A multicenter Phase I clinical trial evaluated this compound's safety and efficacy in patients with recurrent high-grade gliomas. Key findings from this study include:
- Study Design : Patients received this compound intravenously for 5 consecutive days each month, with doses ranging from 750 mg to 2200 mg per day .
- Efficacy : While no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some patients continuing treatment for over six months . The median survival for participants was reported at 5.9 months.
- Toxicity : The compound was well tolerated at doses up to 1700 mg/day. However, higher doses (2200 mg/day) were associated with hypoxia and interstitial nephritis .
Intralesional Administration
Another Phase I study investigated the intralesional administration of this compound in patients with recurrent head and neck cancers:
- Administration : Patients received weekly injections aimed at delivering 20 mg of this compound per cubic centimeter of tumor volume.
- Outcomes : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent healthy tissues, indicating promising local efficacy .
Antitumor Activity
Preclinical studies have demonstrated the antitumor activity of this compound across various cancer types:
- Combination Therapies : this compound has shown synergistic effects when combined with other anticancer agents like temozolomide (TMZ). In xenograft models, this combination resulted in significant tumor reduction and altered metabolic pathways within tumor cells .
- Energy Metabolism Suppression : Research indicates that this compound inhibits energy metabolism in cancer cells by reducing glycolysis and oxidative phosphorylation, further contributing to its antitumor effects .
Summary of Findings
Study Type | Key Findings |
---|---|
Phase I Glioma | - Median survival: 5.9 months - Stable disease in 28% |
Intralesional Study | - Tumor necrosis without adjacent tissue damage |
Preclinical Trials | - Enhanced radiosensitivity - Synergistic effects with TMZ |
特性
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24150-24-1 | |
Record name | Terameprocol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terameprocol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 24150-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAMEPROCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。